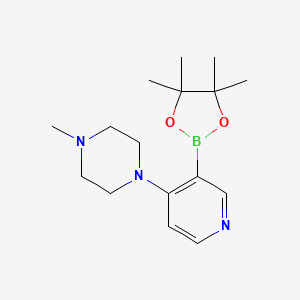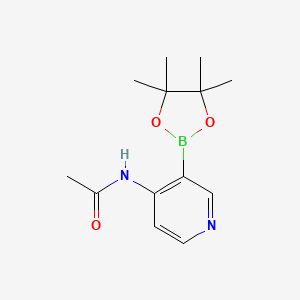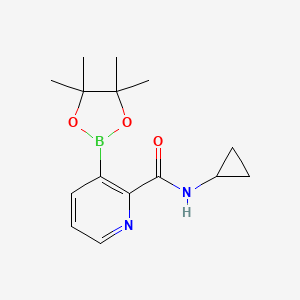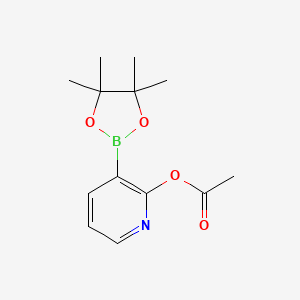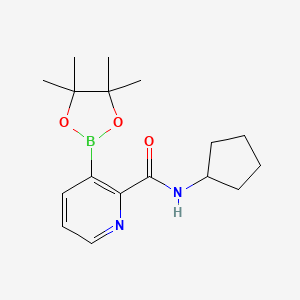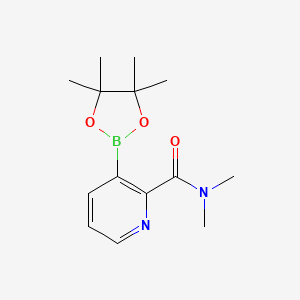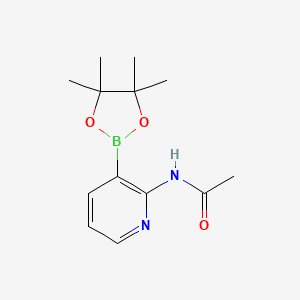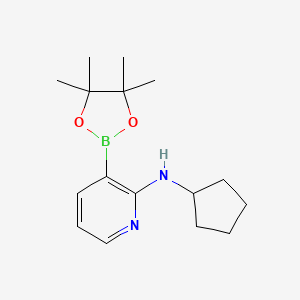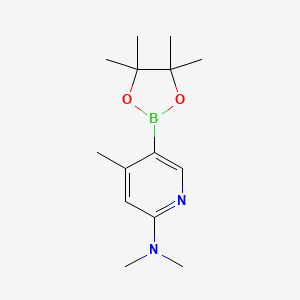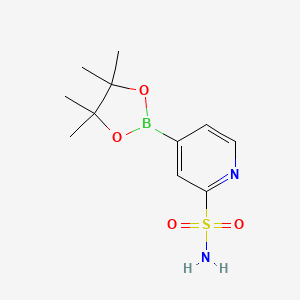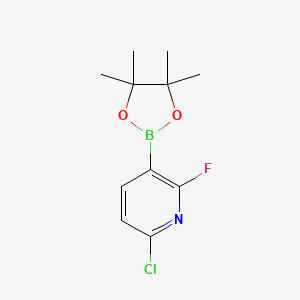![molecular formula C12H16BN3O2 B6338221 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine CAS No. 2009345-74-6](/img/structure/B6338221.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains a tetramethyl dioxaborolane group and a triazolopyridine group . Tetramethyl dioxaborolane is a boronic acid derivative . Triazolopyridine is a type of heterocyclic aromatic organic compound that contains triazole and pyridine rings .
Chemical Reactions Analysis
Tetramethyl dioxaborolane can undergo various reactions. For example, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure of the compound. For example, tetramethyl dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound has been instrumental in the development of novel pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. The synthesis process involves reactions with appropriate heterocyclic amines and their diazonium salt, demonstrating the compound's utility in creating structures with potential antitrypanosomal activity and other pharmaceutical interests (Abdelriheem, Zaki, & Abdelhamid, 2017).
Medicinal Chemistry Applications
In medicinal chemistry, the compound has facilitated the synthesis of derivatives with significant anticancer effects. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3Ks inhibitor involved replacing the acetamide group with an alkylurea moiety. This adjustment resulted in compounds with potent antiproliferative activities, lower toxicity, and the ability to efficaciously inhibit tumor growth in mice models, suggesting their potential as anticancer agents with reduced side effects (Wang et al., 2015).
作用機序
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .
Biochemical Pathways
For example, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway . This pathway is involved in numerous cellular processes, including cell growth, differentiation, and immune response .
Result of Action
Compounds with similar structures have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells .
Action Environment
It’s worth noting that factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10-14-8-15-16(9)10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIJKVJHIPKXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

